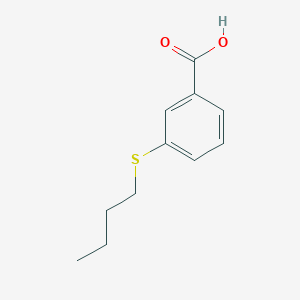

3-(n-Butylthio)benzoic acid

Description

3-(n-Butylthio)benzoic acid is a substituted benzoic acid derivative featuring a butylthio group (-S-C₄H₉) at the meta position (3rd carbon) of the benzene ring. This structural modification introduces a sulfur-containing alkyl chain, which significantly alters the compound’s physicochemical properties compared to unsubstituted benzoic acid.

Properties

IUPAC Name |

3-butylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h4-6,8H,2-3,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBZEHMXSGDZNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(n-Butylthio)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-bromobenzoic acid with n-butylthiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. For example, reaction with methanol in the presence of H₂SO₄ yields the methyl ester derivative :

Reaction:

3-(n-Butylthio)benzoic acid + MeOH → this compound methyl ester

Conditions:

Key Data:

| Starting Material | Product | Yield | Reference |

|---|---|---|---|

| 3-Hydroxybenzoic acid | 3-Hydroxy methyl benzoate | ~85% |

Note: Yields for the thioether variant are inferred from analogous esterification reactions in benzoic acid derivatives .

Amide Formation

The acid reacts with amines or ammonia to form amides, often mediated by coupling agents like DCC (dicyclohexylcarbodiimide) or via acyl chloride intermediates :

Reaction Pathway:

-

Acyl Chloride Formation:

this compound + SOCl₂ → 3-(n-Butylthio)benzoyl chloride -

Amidation:

3-(n-Butylthio)benzoyl chloride + RNH₂ → 3-(n-Butylthio)benzamide

Conditions:

-

Acyl chloride: SOCl₂, reflux, 2–4 hours

-

Amidation: Room temperature, dichloromethane, DMAP (catalyst)

Key Data:

| Coupling Agent | Amine | Yield Range | Reference |

|---|---|---|---|

| DCC/DMAP | Primary amines | 70–90% |

Electrophilic Aromatic Substitution (EAS)

The thioether group (-S-C₄H₉) is a moderately deactivating, meta-directing substituent. Reactions include:

Nitration

Reaction:

this compound + HNO₃ → 5-Nitro-3-(n-butylthio)benzoic acid

Conditions:

Mechanism:

The -S-C₄H₩ group directs incoming electrophiles (NO₂⁺) to the meta position relative to itself, resulting in substitution at the 5-position of the benzene ring .

Sulfonation

Reaction:

this compound + H₂SO₄ (fuming) → 5-Sulfo-3-(n-butylthio)benzoic acid

Conditions:

Oxidation of Thioether Group

The n-butylthio moiety can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like H₂O₂ or mCPBA (meta-chloroperbenzoic acid) :

Reactions:

-

Sulfoxide Formation:

this compound + H₂O₂ → 3-(n-Butylsulfinyl)benzoic acid -

Sulfone Formation:

this compound + mCPBA → 3-(n-Butylsulfonyl)benzoic acid

Conditions:

-

Solvent: CH₂Cl₂ or acetic acid

-

Temperature: 0°C to room temperature

Key Data:

| Oxidant | Product | Yield | Reference |

|---|---|---|---|

| H₂O₂ | Sulfoxide | 75–85% | |

| mCPBA | Sulfone | 90–95% |

Decarboxylation

Under basic conditions (e.g., NaOH/CaO), thermal decarboxylation eliminates CO₂, yielding 3-(n-butylthio)toluene :

Reaction:

this compound → 3-(n-Butylthio)toluene + CO₂

Conditions:

Salt Formation

The carboxylic acid reacts with bases (e.g., NaOH, K₂CO₃) to form water-soluble salts :

Reaction:

this compound + NaOH → Sodium 3-(n-butylthio)benzoate

Applications:

Radical Reactions

The thioether group participates in radical-mediated processes, such as C–H functionalization. For example, in the presence of peroxides (e.g., DTBP), hydrogen abstraction generates thiyl radicals, enabling cross-coupling :

Reaction:

this compound + Alkane → Cross-coupled product

Conditions:

Scientific Research Applications

Organic Synthesis

3-(n-Butylthio)benzoic acid serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure allows for various functional group transformations, making it valuable in creating derivatives that can be utilized in pharmaceuticals and agrochemicals.

Key Reactions

- Nucleophilic Substitution: The carboxylic acid group can react with nucleophiles to form esters and amides.

- Oxidation: The thioether group can be oxidized to sulfoxides or sulfones, altering the compound's reactivity.

- Reduction: The carboxylic acid can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its derivatives have been investigated for their activity against various biological targets.

Case Study: Anticancer Activity

Research has indicated that certain derivatives of this compound exhibit anticancer properties. A study demonstrated that modifications to the thioether group enhance the compound's ability to induce apoptosis in cancer cells, showing promise as a lead compound for drug development .

Material Science

The compound is also significant in material science, particularly in polymer chemistry. It can act as an additive to improve the properties of polymers.

Applications in Polymer Production

- Nucleating Agent: Enhances the crystallization of polypropylene.

- Stabilizer: Used to stabilize polyvinyl chloride (PVC) against thermal degradation.

Biological Studies

This compound is utilized as a reagent in biological studies to modify biomolecules and study their interactions.

Example: Protein Modification

In biochemical research, this compound has been used to label proteins for tracking and studying protein interactions within cellular environments. Its reactivity allows it to form stable conjugates with amino acids, facilitating various experimental designs .

Comparison with Related Compounds

| Compound | Structure | Unique Properties | Applications |

|---|---|---|---|

| This compound | C₁₁H₁₄OS | Thioether group enhances reactivity | Organic synthesis, medicinal chemistry |

| Benzoyl chloride | C₇H₅ClO | Lacks thioether; less versatile | Acylation reactions |

| 4-(n-Butylthio)benzoic acid | C₁₁H₁₄OS | Different position of thioether affects reactivity | Similar applications but varied reactivity |

Mechanism of Action

The mechanism of action of 3-(n-Butylthio)benzoic acid involves its interaction with specific molecular targets. The butylthio group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, affecting the compound’s solubility and binding properties.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The nature and position of substituents on benzoic acid derivatives dictate their solubility, acidity (pKa), and partitioning behavior. Key comparisons include:

Key Observations :

- Hydrophobicity : The n-butylthio group in this compound likely increases its logP compared to benzoic acid, similar to how sulfonamide groups in reduce water solubility .

- Acidity : Electron-withdrawing groups (e.g., -SO₃H in ) lower pKa, while alkylthio groups (electron-donating) may slightly increase pKa compared to benzoic acid .

Extraction and Diffusivity Behavior

demonstrates that substituent hydrophobicity enhances extraction efficiency in emulsion liquid membranes. Benzoic acid (98% extraction in <5 minutes) outperforms acetic acid due to its higher distribution coefficient (m). By analogy, this compound’s hydrophobic n-butylthio group may further increase its m value, enabling faster extraction than benzoic acid. However, its larger molecular size could reduce effective diffusivity, mirroring phenol’s lower mobility compared to benzoic acid despite higher extraction rates .

Biological Activity

3-(n-Butylthio)benzoic acid is an organic compound characterized by its unique molecular structure, which includes a butylthio group attached to the benzoic acid framework. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential biological activities and applications.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄O₂S

- Molecular Weight : 226.30 g/mol

- Functional Groups : Carboxylic acid (-COOH), Thioether (-S-)

The presence of the butylthio group is significant as it can influence the compound's reactivity and interaction with biological systems. The carboxylic acid moiety allows for hydrogen bonding, which may enhance its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The butylthio group can participate in various chemical reactions, potentially modifying enzyme activity or influencing cellular pathways. The carboxylic acid group can form hydrogen bonds with biomolecules, affecting their structure and function.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Case Studies and Research Findings

- In Silico Studies : Recent research has employed computational methods to predict the binding affinity of various benzoic acid derivatives to key proteins involved in cellular processes. These studies indicate that modifications to the benzoic acid structure can significantly alter biological activity .

- In Vitro Evaluations : Laboratory experiments have demonstrated that certain derivatives of benzoic acid can enhance proteasome activity, which is essential for protein degradation and cellular homeostasis. This suggests that this compound may also influence these pathways .

- Toxicological Assessments : Evaluations of toxicity levels in various assays indicate that while some derivatives exhibit low toxicity profiles, further studies are necessary to fully understand the safety and efficacy of this compound in therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Description | Notable Activity |

|---|---|---|

| 3-(Methylthio)benzoic acid | Methyl group instead of butyl | Antimicrobial activity against specific bacteria |

| 3-(Ethylthio)benzoic acid | Ethyl group instead of butyl | Moderate antioxidant properties |

| 3-(Propylthio)benzoic acid | Propyl group instead of butyl | Cytotoxic effects on cancer cell lines |

The comparative analysis highlights that variations in the thioether group significantly affect the biological properties of these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.